![molecular formula C14H11NO2 B13154482 7-Amino-9H-fluorene-4-carboxylic acid CAS No. 917615-38-4](/img/structure/B13154482.png)
7-Amino-9H-fluorene-4-carboxylic acid
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Overview
Description
7-Amino-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H11NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-9H-fluorene-4-carboxylic acid typically involves the nitration of fluorene followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-9H-fluorene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted fluorene derivatives depending on the electrophile used.
Scientific Research Applications
7-Amino-9H-fluorene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Amino-9H-fluorene-4-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its biological activity .
Comparison with Similar Compounds
9H-Fluorene-4-carboxylic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
7-Nitro-9H-fluorene-4-carboxylic acid:
9H-Fluorene-9-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its chemical properties .
Uniqueness: 7-Amino-9H-fluorene-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the fluorene backbone. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
7-Amino-9H-fluorene-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and applications in various fields.
Chemical Structure and Properties
The compound features an amino group and a carboxylic acid group attached to a fluorene backbone, which contributes to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical modifications and interactions with biological macromolecules.
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. The aromatic structure facilitates π-π interactions and hydrogen bonding, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly through its metal complexes. For instance, metal complexes derived from similar fluorene derivatives have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cell lines, with IC50 values below 10 µg/mL . These compounds exhibited apoptotic effects characterized by cell shrinkage and breakage.
Table 1: Anticancer Activity of Fluorene Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | MCF-7 | <10 | Apoptosis via DNA cleavage |
Cu(L1)2 | MCF-7 | <10 | Apoptosis via DNA cleavage |
Ni(L2)2 | MCF-7 | <10 | Apoptosis via DNA cleavage |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds derived from fluorene structures have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Fluorene Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µM |
Ni-complex | S. aureus | 100 µM |
Cu-complex | MRSA | 0.20 µg/mL |
Case Studies
- Anticancer Study : A study involving the synthesis of metal complexes from fluorene derivatives showed that these compounds could effectively cleave plasmid DNA and induce apoptosis in cancer cells. The results were compared against standard chemotherapeutic agents like cisplatin, demonstrating superior efficacy in some cases .
- Antioxidant Activity : The antioxidant properties of certain fluorene derivatives were assessed using DPPH free radical scavenging assays, revealing significant scavenging activity which suggests potential protective effects against oxidative stress .
Research Applications
The dual functionality of this compound makes it a valuable compound in various research domains:
- Medicinal Chemistry : As a scaffold for drug development targeting cancer and microbial infections.
- Material Science : Utilized in the synthesis of advanced materials such as polymers and dyes due to its unique chemical properties.
Properties
CAS No. |
917615-38-4 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
7-amino-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6,15H2,(H,16,17) |
InChI Key |
ITMYGQXXCCNZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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